Hydrogen-Bond Donor Capacity: CF2H vs. CF3 at the 5-Position
5-(Difluoromethyl)oxolan-3-one possesses a –CF2H group capable of acting as a hydrogen-bond donor, whereas the –CF3 substituent in 5-(trifluoromethyl)oxolan-3-one lacks any HBD capacity [1]. Experimental measurements place the CF2H···O hydrogen-bond binding energy (ΔE) in the range of 1.0–5.5 kcal/mol, approximately 30-fold weaker than phenol (O–H) but sufficient to influence molecular recognition [1]. The –CF3 group, having no acidic proton, registers zero measurable HBD acidity under identical conditions .
| Evidence Dimension | Hydrogen-bond donor binding energy (ΔE) and HBD acidity |
|---|---|
| Target Compound Data | 5-CF2H-oxolan-3-one: ΔE = 1.0–5.5 kcal/mol (CF2H···O); measurable HBD acidity via ¹H NMR Δδ(DMSO-d₆–CDCl₃) method |
| Comparator Or Baseline | 5-CF3-oxolan-3-one: ΔE = 0 kcal/mol (no acidic proton); zero HBD acidity |
| Quantified Difference | ΔΔE ≥ 1.0–5.5 kcal/mol (qualitative gain from zero to measurable HBD); HBD capability is present vs. absent |
| Conditions | Hydrogen-bond acidity determined by ¹H NMR chemical shift difference in DMSO-d₆ vs. CDCl₃; binding energies from quantum mechanical calculations (Beilstein J. Org. Chem. 2025, 21, 189–199). |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting binding pockets with hydrogen-bond acceptor residues, the CF2H compound offers a specific intermolecular interaction vector entirely absent in the CF3 analog, potentially eliminating the need for a separate HBD pharmacophore element.
- [1] Paolella ME, Honeycutt DS, Lipka BM, Goldberg JM, Wang F. Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein J Org Chem. 2025;21:189–199. doi:10.3762/bjoc.21.11. View Source
